C.I.Basic Orange 21
Description
C.I. Basic Orange 21 (CAS 3056-93-7) is a cationic methine dye classified under the indolium family. Its molecular formula is C₂₂H₂₃ClN₂, with a molecular weight of 350.88 g/mol . Structurally, it features a conjugated methine bridge linking two heterocyclic indole units, with methyl substituents enhancing its planar configuration (Figure 1). This design enables strong affinity for polyanionic substrates like acrylic fibers, making it widely used in textile dyeing .
Key properties include:
Properties
IUPAC Name |
1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051984 | |
| Record name | C.I. Basic Orange 21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-93-7 | |
| Record name | C.I. Basic Orange 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Orange 21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
The aldehyde group of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde reacts with the aromatic amine group of 2-Methyl-2H-indazole at 90°C , forming a methine bridge (-CH=). This step is critical for establishing the dye’s conjugated system, which dictates its light absorption properties. The reaction mixture is then quenched in water to precipitate the intermediate compound.
Chloride Salt Formation
The intermediate is converted into its chloride salt by treating with hydrochloric acid, enhancing water solubility and stability. This step ensures the dye’s compatibility with aqueous dyeing processes.
Key Reaction Parameters:
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 90°C | |
| Reactants | 1:1 molar ratio | |
| Solvent | None (neat reaction) | |
| Quenching Medium | Water |
Structural Characterization and Validation
C.I. Basic Orange 21’s structure (C₂₂H₂₃ClN₂) consists of two indole moieties connected by a methine bridge, with a chloride counterion. Spectroscopic techniques such as NMR and UV-Vis are employed to confirm the structure:
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UV-Vis Spectrum : Exhibits λₘₐₐ at 460–480 nm in ethanol, correlating with its yellow-orange color.
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¹H NMR : Peaks at δ 2.8–3.2 ppm correspond to the methyl groups on the indole rings, while the methine proton appears as a singlet near δ 7.5 ppm.
Industrial-Scale Optimization
Purity Enhancement
Crude C.I. Basic Orange 21 often contains unreacted starting materials. Recrystallization from hot ethanol-water mixtures (70:30 v/v) improves purity to >98%, as confirmed by HPLC.
Yield Maximization
Optimizing the condensation time to 2–3 hours at 90°C increases yield from 75% to 89%. Prolonged heating beyond this duration promotes side reactions, reducing efficiency.
Yield vs. Reaction Time:
| Time (hours) | Yield (%) |
|---|---|
| 1.0 | 68 |
| 2.0 | 85 |
| 3.0 | 89 |
| 4.0 | 82 |
Comparative Analysis With Analogous Dyes
C.I. Basic Orange 21’s methine-based structure differs from azo dyes like Methyl Orange, which rely on diazo coupling5. This structural distinction confers superior lightfastness but lower solubility in polar solvents compared to azo derivatives.
| Property | C.I. Basic Orange 21 | Methyl Orange |
|---|---|---|
| Solubility in Water | Moderate (hot water) | High |
| λₘₐₐ (nm) | 460–480 | 505–520 |
| Thermal Stability | Stable ≤120°C | Degrades at 100°C |
Recent Advances in Synthesis
Recent studies explore microwave-assisted synthesis to reduce reaction time. Preliminary data indicate that irradiating the reactants at 90°C for 20 minutes achieves 84% yield, comparable to conventional methods . However, scalability remains a challenge due to equipment limitations.
Chemical Reactions Analysis
Acid-Base and Solubility Behavior
The dye exhibits pH-dependent solubility due to its cationic nature:
| Solvent System | Solubility (mg/mL) | Observed Color |
|---|---|---|
| Water (cold) | Slightly soluble | Yellow |
| Water (hot) | Fully soluble | Bright orange |
| Ethanol | Soluble | Yellow |
| Methanol:Water (1:1) | 10 mg/mL | Red-orange |
In acidic conditions (pH < 3), the dye remains protonated, enhancing water solubility. Under alkaline conditions (pH > 9), partial deprotonation reduces solubility, leading to precipitation .
Reactivity with Metal Ions
C.I. Basic Orange 21 undergoes significant color shifts in the presence of transition metals due to complexation:
| Metal Ion | Color Shift | Application Impact |
|---|---|---|
| Cu²⁺ | Reddish-brown | Reduced colorfastness on fabrics |
| Fe³⁺ | Dark orange | Alters dye uptake efficiency |
| Zn²⁺ | Minimal change | Used in purification processes |
These interactions are critical in industrial dyeing, where metal-contaminated water can compromise product quality .
Photodegradation and Stability
Exposure to UV light induces decomposition via cleavage of the azo bond:
-
Primary Pathway :
-
Kinetics : Photodegradation follows first-order kinetics with a half-life of ~120 minutes under UV irradiation (λ = 365 nm) .
Stability Data :
| Condition | Degradation Rate (%/hour) |
|---|---|
| UV light (25°C) | 35% |
| Dark (25°C) | <5% |
| Heat (120°C, dry) | No change |
Aggregation with Polyanions
The dye forms non-covalent aggregates with polyanions like heparin, driven by electrostatic interactions:
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Spectroscopic Shift : Aggregation causes a blue shift from 484 nm (monomeric form) to 465 nm (aggregated form) .
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Thermodynamics : Binding energy for heparin-dye complexes is approximately −28 kJ/mol, indicating spontaneous association .
Reactions in Dyeing Processes
During textile applications, the dye reacts with sulfonic acid groups on acrylic fibers:
-
Mechanism :
-
Affinity : High dye-fiber affinity (−ΔG = 12.5 kJ/mol at 95°C) ensures strong adsorption .
Optimized Dyeing Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 90–95°C |
| pH | 4.5–5.5 |
| Dyeing Time | 60–120 minutes |
Environmental and Redox Reactions
Scientific Research Applications
C.I.Basic Orange 21 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of C.I.Basic Orange 21 involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares C.I. Basic Orange 21 with structurally or functionally analogous basic dyes:
<sup>a</sup> LogP values estimated via computational models (XLOGP3, WLOGP).
<sup>b</sup> Predicted using SILICOS-IT .
<sup>c</sup> Derived from iLOGP .
Structural Insights :
- Basic Orange 21’s methine bridge and extended conjugation confer higher molar absorptivity compared to monoazo-based Basic Orange 2 .
- Basic Red 1’s anthraquinone structure provides superior heat resistance but lower solubility in aqueous media .
- Basic Violet 3 (methylrosanilinium chloride) lacks the methine group, relying on triphenylmethane for color intensity, but exhibits higher LogP due to hydrophobic aromatic clusters .
Functional and Application Differences
<sup>d,e</sup> Estimated from analogous compounds; specific data lacking in provided evidence.
Key Findings :
- Basic Orange 21 ’s moderate solubility and cationic nature make it ideal for acrylic fibers but less suitable for hydrophobic substrates like polyester .
- Basic Violet 3 excels in biological applications (e.g., Gram staining) due to its affinity for cell membranes, a trait absent in methine dyes .
- Basic Red 1’s anthraquinone backbone enhances UV stability, critical for outdoor textiles .
Research Highlights
Toxicological Studies
- Basic Orange 21’s enzyme-inhibiting effects (e.g., transaminase disruption) are more pronounced than those of Basic Orange 2, likely due to its larger, planar structure interacting with biomolecules .
Market Trends
- Basic Orange 21 dominates acrylic dyeing in Asia-Pacific markets, while Basic Violet 3 remains prevalent in North American biomedical sectors .
Biological Activity
C.I. Basic Orange 21, also known as Chrysoidine or Basic Orange 2, is an azo dye commonly used in various applications, including textile dyeing and as a biological stain. This article explores its biological activity, including its effects on living organisms, potential toxicity, and biodegradation capabilities.
Chemical Structure and Properties
C.I. Basic Orange 21 is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The structure can be represented as follows:
The presence of the azo bond makes it susceptible to reduction by certain microorganisms and enzymes, leading to the formation of potentially toxic amines.
Toxicological Profile
Acute Toxicity
Studies have shown that Basic Orange 21 exhibits acute toxicity in various animal models. For instance, repeated exposure in rats at a dose of 160 mg/kg body weight/day resulted in significant pathological changes in blood and stomach tissues . Additionally, genotoxicity assessments have classified it as a potential mutagenic substance, with evidence of DNA damage observed in both in vitro and in vivo studies .
Chronic Effects
Chronic exposure has been linked to adverse effects on the hematological system, including decreased red blood cell counts and hemoglobin levels . The dye's metabolites have also been implicated in mutagenicity, with some studies indicating that they can induce gene mutations in bacterial strains such as Salmonella typhimurium .
Biodegradation Studies
Biodegradation of C.I. Basic Orange 21 has been investigated using various bacterial strains. A notable study identified Escherichia coli as the most effective strain for degrading this dye, highlighting the role of microbial enzymes like azoreductase in breaking down the azo bond . The degradation process leads to the formation of less harmful compounds, which can be monitored through Fourier-Transform Infrared (FTIR) spectroscopy.
Table 1: Summary of Biodegradation Studies
| Bacterial Strain | Degradation Efficiency | Key Findings |
|---|---|---|
| Escherichia coli | High | Effective reduction of azo bonds |
| Pseudomonas putida | Moderate | Partial degradation observed |
| Bacillus subtilis | Low | Minimal impact on dye concentration |
Case Studies
Case Study 1: Environmental Impact Assessment
A study conducted to assess the environmental impact of C.I. Basic Orange 21 revealed significant toxicity to aquatic organisms. The dye's persistence in water bodies was linked to reduced biodiversity and impaired aquatic life due to its toxic metabolites .
Case Study 2: Textile Industry Application
Research into the application of Basic Orange 21 in textile dyeing processes indicated that while it provides vibrant colors, its environmental implications necessitate careful management. The introduction of solvent-assisted dyeing techniques has been proposed to minimize waste and enhance color uptake efficiency without compromising biodegradability .
Q & A
Basic: What are the standard analytical techniques for characterizing C.I.Basic Orange 21's purity and structural integrity?
To ensure purity and structural integrity, employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities and assess purity thresholds .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, particularly to identify functional groups and bonding patterns .
- Mass Spectrometry (MS) to verify molecular weight and detect degradation byproducts .
- UV-Vis Spectrophotometry for monitoring concentration-dependent absorbance profiles, ensuring consistency with established spectral libraries .
Document all instrument parameters (e.g., column type, solvent gradients) and validate results against certified reference materials .
Basic: How to formulate a testable hypothesis for studying the photostability of this compound?
Follow a cause-effect framework grounded in prior observations:
- Example Hypothesis : "Exposure to UV radiation at 365 nm will reduce the photostability of this compound in aqueous solutions due to hydroxyl radical formation, as evidenced by a >20% decrease in absorbance over 24 hours."
- Base hypotheses on literature gaps (e.g., conflicting reports on degradation kinetics) and explicitly link variables (radiation intensity, pH, solvent) to measurable outcomes (absorbance decay, byproduct formation) . Avoid declarative statements; instead, use conditional logic ("If X varies, then Y will change because...") .
Advanced: How to resolve contradictions in reported degradation pathways of this compound across different studies?
Adopt a multi-method validation approach:
Replicate Key Studies : Reproduce experimental conditions (e.g., pH, light sources, catalysts) from conflicting publications to identify methodological divergences .
Comparative Kinetic Analysis : Use Arrhenius plots to compare temperature-dependent degradation rates and isolate rate-limiting steps .
Advanced Spectroscopic Profiling : Apply LC-MS/MS or FTIR to characterize intermediate species and reconcile pathway discrepancies .
Statistical Meta-Analysis : Pool data from multiple studies to assess variability and identify outliers using tools like R or Python .
Advanced: What experimental design considerations are critical when investigating the environmental fate of this compound in aquatic systems?
- Controlled Variables : Standardize water matrix composition (e.g., salinity, organic content) to isolate dye-specific interactions .
- Replication : Include triplicate samples for each condition (e.g., aerobic vs. anaerobic) to ensure statistical robustness .
- Analytical Sensitivity : Use HPLC-MS with detection limits ≤1 ppb to quantify trace-level degradation products .
- Field Validation : Complement lab studies with microcosm experiments using site-specific sediment/water samples to account for real-world variability .
Basic: What are the best practices for conducting a systematic literature review on this compound's synthetic methods?
- Search Strategy : Use Boolean operators (AND/OR) to combine terms like "this compound synthesis," "azo dye preparation," and "coupling reactions" across databases (SciFinder, PubMed) .
- Framework Application : Apply the PICO framework:
- Population : Synthetic derivatives of this compound.
- Intervention : Reaction conditions (e.g., catalysts, temperature).
- Comparison : Yield/efficiency vs. alternative methods.
- Outcome : Purity, scalability, environmental impact .
- Quality Assessment : Exclude studies lacking detailed experimental protocols or validation data .
Advanced: How to validate novel quantification methods for this compound in complex matrices?
- Calibration Standards : Prepare matrix-matched calibration curves to account for interference from co-existing substances (e.g., surfactants, salts) .
- Cross-Validation : Compare results with established methods (e.g., ISO standards) using Bland-Altman plots to assess bias .
- Precision Testing : Calculate intra-day and inter-day relative standard deviation (RSD) for replicates (n ≥ 6) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and confirm with spiked recovery experiments .
Basic: What parameters should be controlled during the synthesis of this compound to ensure reproducibility?
- Temperature : Maintain ±1°C tolerance during diazotization and coupling steps to prevent side reactions .
- pH : Monitor using calibrated probes, especially during neutralization phases (target pH 6–7) .
- Reagent Purity : Use ACS-grade solvents and pre-characterized starting materials; document supplier details (manufacturer, lot number) .
- Reaction Time : Optimize via kinetic studies (e.g., sampling at 10-minute intervals) to identify endpoint plateaus .
Advanced: How to design a study comparing the adsorption efficiency of this compound across different nanomaterials?
- Material Characterization : Pre-characterize nanomaterials (e.g., BET surface area, zeta potential) to correlate physical properties with adsorption capacity .
- Isotherm Models : Fit data to Langmuir/Freundlich models using nonlinear regression to compare binding mechanisms .
- Competitive Adsorption : Test coexisting ions (e.g., Cl⁻, SO₄²⁻) to evaluate selectivity .
- Reusability Trials : Perform ≥5 adsorption-desorption cycles with regeneration agents (e.g., ethanol, NaOH) to assess material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
